molecular formula C17H25BO4 B569967 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate CAS No. 1228690-28-5

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No. B569967
M. Wt: 304.193
InChI Key: VYSXNHNLBWPXCZ-UHFFFAOYSA-N
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Description

  • Storage Conditions : Store in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound involved in advanced chemical syntheses, particularly in the preparation of boric acid ester intermediates. These intermediates, with benzene rings, are pivotal for various chemical transformations. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds illustrates the utility of such intermediates in creating molecules with potential applications ranging from materials science to pharmaceuticals. The structural elucidation of these compounds employs techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into their molecular configuration and potential reactivity patterns. Conformational analyses through density functional theory (DFT) further align with experimental data, showcasing the compounds' physicochemical properties and electronic structures (Huang et al., 2021).

Catalytic Applications and Material Synthesis

The compound finds applications in catalytic processes, notably in the Pd-catalyzed borylation of aryl bromides, facilitating the synthesis of arenes crucial for material development and chemical synthesis. This methodology highlights the compound's role in enhancing borylation efficiency, especially for substrates with challenging functional groups, thereby expanding the toolbox for constructing boron-containing arenes (Takagi & Yamakawa, 2013).

Electron Transport Materials

In the realm of electronics and photonics, ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate contributes to the synthesis of key intermediates for electron transport materials (ETMs). An efficient synthesis route leading to ETMs highlights its significance in developing materials with enhanced electronic properties, essential for applications in organic electronics and optoelectronics (Xiangdong et al., 2017).

Molecular Structure and Properties Analysis

The synthesis and characterization of derivatives, such as the study on 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, exemplify the breadth of research focused on understanding molecular properties. Investigations into crystal structures, vibrational properties, and theoretical analyses (DFT studies) illuminate the intricate details of these molecules, facilitating their application in designing compounds with desired physical and chemical characteristics (Coombs et al., 2006).

Advanced Material Development

The compound's derivatives serve as building blocks for advanced materials, evidenced by their incorporation into water-soluble polymers for applications in fluorescence quenching and sensor technologies. Such research not only expands the understanding of the compound's utility in material science but also opens avenues for developing novel materials with specific functionalities, like sensing and fluorescence, pertinent to biomedical and environmental monitoring applications (Zhang et al., 2008).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSXNHNLBWPXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Synthesis routes and methods

Procedure details

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (1.3 mL, 9.0 mmol) was added to a mixture of ethyl 2-(4-bromophenyl)propanoate (1.3 g, 5.0 mmol), bis(acetonitrile)palladium(II) chloride (26 mg, 0.10 mmol), 2-(dicyclohexylphosphino)-2′,6′-dimethoxy-1,1′-biphenyl (160 mg, 0.40 mmol) and triethylamine (2.1 mL, 15 mmol) in 1,4-dioxane (3.0 mL) and then the mixture was evacuated under reduced pressure and then refilled with nitrogen thrice. The reaction was then heated at 110° C. for 4 h. The mixture was cooled to r.t. and filtered through a short pad of silical gel and then washed with ethyl acetate. The solvent was removed under reduced pressure. The residue was purified by flash chromatography on a silica gel column eluting with ethyl acetate in hexane (0-10%) to afford the desired product.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One

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